Guanidine, 3-cyano-1,1-dibutyl-
Overview
Description
Guanidine, 3-cyano-1,1-dibutyl- is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For guanidine, 3-cyano-1,1-dibutyl-, one common method involves the use of cyanamides that react with derivatized amines under specific conditions . Another approach includes the use of thiourea derivatives as guanidylating agents, often in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of guanidine derivatives often relies on scalable methods such as the catalytic guanylation reaction of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions . These methods are favored for their efficiency and ability to produce high yields under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 3-cyano-1,1-dibutyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine derivative into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
Guanidine, 3-cyano-1,1-dibutyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, 3-cyano-1,1-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a strong base, facilitating various biochemical reactions by donating or accepting protons . It also forms stable complexes with metal ions, which can influence its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, 3-cyano-1,1-dibutyl- include other guanidine derivatives such as:
- N,N’-disubstituted guanidines
- N-phthaloylguanidines
- S-methylisothioureas
Uniqueness
What sets guanidine, 3-cyano-1,1-dibutyl- apart from these similar compounds is its specific structural features, such as the presence of the cyano group and the dibutyl substitution.
Properties
IUPAC Name |
1,1-dibutyl-2-cyanoguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c1-3-5-7-14(8-6-4-2)10(12)13-9-11/h3-8H2,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMXLGLZSRPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=NC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242144 | |
Record name | Guanidine, 3-cyano-1,1-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96146-78-0 | |
Record name | Guanidine, 3-cyano-1,1-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096146780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, 3-cyano-1,1-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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